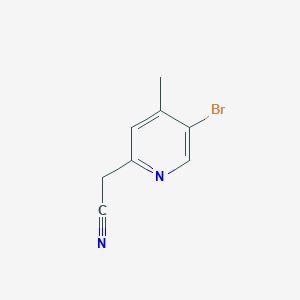![molecular formula C13H19N3O2 B2846296 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one CAS No. 2380174-94-5](/img/structure/B2846296.png)
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one, also known as MDPV, is a synthetic cathinone that has been widely used in scientific research. It belongs to the class of psychoactive substances that are known as bath salts. MDPV has been found to have a strong affinity for the dopamine transporter, which makes it a potent stimulant.
Mechanism of Action
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one acts as a potent stimulant by binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which results in a feeling of euphoria and increased alertness. This compound also affects other neurotransmitters such as norepinephrine and serotonin, which contributes to its stimulant effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems such as hypertension and heart attacks. This compound has been found to have neurotoxic effects, which can cause damage to the central nervous system.
Advantages and Limitations for Lab Experiments
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one has several advantages for lab experiments. It is a potent stimulant that can be used to investigate the effects of stimulants on behavior, cognition, and neurochemistry. It is also a useful tool in the study of addiction and the development of new treatments for substance abuse disorders. However, this compound has several limitations for lab experiments. It is a highly addictive substance that can be dangerous if not handled properly. It also has neurotoxic effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one. One area of research is the development of new treatments for substance abuse disorders. This compound has been found to be a useful tool in the study of addiction, and new treatments could be developed based on this research. Another area of research is the investigation of the long-term effects of this compound on the central nervous system. This could help to identify potential health risks associated with the use of this compound. Finally, research could be conducted to identify new synthetic cathinones that have similar or improved properties compared to this compound.
Conclusion
In conclusion, this compound is a synthetic cathinone that has been widely used in scientific research. It has a strong affinity for the dopamine transporter and acts as a potent stimulant. This compound has several advantages for lab experiments, but also has limitations due to its addictive and neurotoxic effects. Future research on this compound could lead to the development of new treatments for substance abuse disorders and a better understanding of the long-term effects of synthetic cathinones on the central nervous system.
Synthesis Methods
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one is usually synthesized from piperonal, which is a common precursor in the production of various psychoactive substances. The synthesis of this compound involves the reaction of piperonal with 2-(methylamino)-1-phenylpropan-1-one in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one has been widely used in scientific research as a tool to study the dopamine transporter and its role in the regulation of the central nervous system. It has also been used to investigate the effects of stimulants on behavior, cognition, and neurochemistry. This compound has been found to be a useful tool in the study of addiction and the development of new treatments for substance abuse disorders.
properties
IUPAC Name |
1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-12(17)16-6-4-11(5-7-16)18-13-14-8-10(2)9-15-13/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZMAIXYVMNJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)
![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)
![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)

![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2846233.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2846236.png)